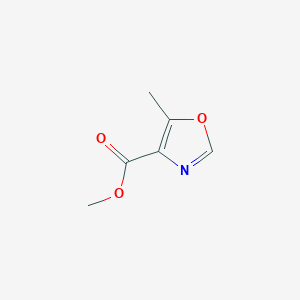

Methyl 5-methyloxazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYOVEXLUCPUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504861 | |

| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41172-57-0 | |

| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-methyloxazole-4-carboxylate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 5-methyloxazole-4-carboxylate

Introduction

This compound is a substituted five-membered heterocyclic compound that serves as a valuable building block in organic and medicinal chemistry. The oxazole scaffold is a key structural motif present in numerous biologically active compounds, lending it significant interest for researchers in drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and reactivity of this compound, offering field-proven insights for its application in a research setting. Understanding the core characteristics of this molecule is crucial for its effective utilization in the synthesis of more complex molecular architectures. The related structural motif, 5-methylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of Leflunomide, an important antirheumatoid arthritis drug, which underscores the pharmaceutical relevance of this class of compounds.[1][2][3]

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical workflow. The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Data | Reference |

| IUPAC Name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | [4] |

| Synonyms | This compound, 5-methyl-4-oxazolecarboxylic acid methyl ester | [4] |

| CAS Number | 41172-57-0 | [4] |

| Molecular Formula | C₆H₇NO₃ | Calculated |

| Molecular Weight | 141.12 g/mol | Calculated |

| Appearance | White solid | [4] |

| Melting Point | 46.5–47.0 °C | [4] |

Synthesis and Purification

The synthesis of this compound is reliably achieved through a cyclization reaction involving methyl isocyanoacetate and acetic anhydride. This method provides a direct route to the substituted oxazole ring system.

Causality in Experimental Design

The chosen synthetic pathway is predicated on the reactivity of the isocyanoacetate precursor.

-

Methyl Isocyanoacetate: This reactant provides the C2 and C4 atoms of the oxazole ring and the ester functionality. The isocyano group is crucial for the cyclization mechanism.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU acts as a strong, non-nucleophilic base. Its role is to deprotonate the α-carbon of the methyl isocyanoacetate, generating a key nucleophilic intermediate required for the subsequent reaction steps.

-

Acetic Anhydride: This reagent serves as the source for the C5 and the attached methyl group of the oxazole ring. It acts as an acylating agent.

-

Temperature Control: The initial cooling to 0°C is critical for controlling the exothermic nature of the acylation reaction, preventing side-product formation and ensuring a higher yield of the desired product.

Detailed Synthesis Protocol

A common and effective laboratory-scale synthesis is described as follows[4]:

-

A mixture of methyl isocyanoacetate (10.0 g), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g), and 133 mL of anhydrous tetrahydrofuran (THF) is prepared in a suitable reaction vessel.

-

The stirred mixture is cooled to 0°C using an ice bath.

-

A solution of acetic anhydride (10.2 g) in 33 mL of anhydrous THF is added dropwise to the cooled mixture over a period of 15 minutes.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred overnight to ensure the reaction goes to completion.

-

The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting residue is redissolved in 250 mL of ethyl acetate and washed with water to remove DBU salts and other water-soluble impurities.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is again removed under reduced pressure.

-

The final purification is achieved by column chromatography on silica gel, using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are combined and concentrated to yield this compound as a white solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile (The Chemical Fingerprint)

Spectroscopic analysis provides an unambiguous structural confirmation of the target molecule. The expected data for this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets corresponding to the three types of protons in the molecule.

-

Oxazole Ring Proton (H2): A singlet is expected for the proton at the C2 position of the oxazole ring. Its chemical shift would likely appear downfield due to the electron-withdrawing nature of the adjacent nitrogen and the ester group.

-

Ester Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group.

-

C5-Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the C5 position of the oxazole ring.

Spectra for this compound are available for reference in chemical databases.[5]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1740 cm⁻¹. For a similar compound, ethyl 5-methyl-2-phenyloxazole-4-carboxylate, this peak is observed around 1713 cm⁻¹.[6]

-

C-O Stretch (Ester): A strong band is expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹, corresponding to the C-O single bond stretching vibrations of the ester group and the oxazole ring.[6]

-

C-H Stretch (Alkyl): Absorption bands corresponding to the C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹.[6]

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

-

Molecular Ion (M⁺): The primary peak observed would correspond to the molecular weight of the compound (m/z = 141.12). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₆H₇NO₃.

-

Fragmentation: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59), which would lead to characteristic fragment ions.[6]

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the chemistry of its ester functional group and the inherent stability of the aromatic oxazole ring.

Ester Hydrolysis

The most significant reaction for this compound as a synthetic intermediate is its hydrolysis to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.[2][7] This reaction is crucial as it converts the relatively stable ester into a more versatile carboxylic acid, which can then be transformed into other functional groups like acid chlorides or amides.[8]

Other Ester-Based Reactions

-

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.

-

Amidation: Direct reaction with amines to form amides is possible, though it often requires harsh conditions. A more common and efficient approach is to first hydrolyze the ester to the carboxylic acid, convert the acid to an acyl chloride (e.g., using thionyl chloride), and then react the acyl chloride with an amine.[8]

Oxazole Ring Stability

The oxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. It is not readily susceptible to electrophilic substitution unless strongly activating groups are present. The electron-withdrawing nature of the carboxylate group at the C4 position further deactivates the ring towards electrophilic attack.

Reactivity Pathways Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. METHYL 5-METHYL-4-OXAZOLECARBOXYLATE(41172-57-0) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl 5-Methyloxazole-4-carboxylate | 32968-44-8 | Benchchem [benchchem.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-methyloxazole-4-carboxylate

Introduction

Molecular Structure and Spectroscopic Overview

The structure of methyl 5-methyloxazole-4-carboxylate dictates its characteristic spectroscopic fingerprint. The molecule consists of a five-membered oxazole ring substituted with a methyl group at the 5-position and a methyl carboxylate group at the 4-position. This arrangement of functional groups gives rise to distinct signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H2 (oxazole ring) |

| ~3.8 | Singlet | 3H | -OCH₃ (ester) |

| ~2.6 | Singlet | 3H | -CH₃ (at C5) |

Expert Interpretation:

-

H2 Proton (δ ~8.2 ppm): The proton at the 2-position of the oxazole ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms within the aromatic heterocyclic ring. The absence of neighboring protons results in a singlet multiplicity.

-

Ester Methyl Protons (δ ~3.8 ppm): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom which is part of a carbonyl system.

-

C5-Methyl Protons (δ ~2.6 ppm): The protons of the methyl group attached to the C5 position of the oxazole ring will also appear as a singlet. This signal is expected to be further downfield than a typical alkyl methyl group due to the electronic influence of the aromatic oxazole ring.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~158 | C5 (oxazole ring) |

| ~145 | C2 (oxazole ring) |

| ~130 | C4 (oxazole ring) |

| ~52 | -OCH₃ (ester) |

| ~12 | -CH₃ (at C5) |

Expert Interpretation:

-

Carbonyl Carbon (δ ~162 ppm): The carbon of the ester carbonyl group is expected to be the most deshielded carbon, appearing at the lowest field, which is characteristic for this functional group.

-

Oxazole Ring Carbons (δ ~158, ~145, and ~130 ppm): The three carbon atoms of the oxazole ring are in an aromatic environment and will have chemical shifts in the aromatic region. The C5 carbon, attached to the methyl group, is expected to be the most downfield of the ring carbons due to substitution. The C2 carbon, situated between the nitrogen and oxygen atoms, will also be significantly deshielded. The C4 carbon, bearing the carboxylate group, will also be in the aromatic region but at a slightly higher field compared to C2 and C5.

-

Ester Methyl Carbon (δ ~52 ppm): The carbon of the ester's methyl group will appear in the typical region for an sp³ hybridized carbon attached to an oxygen atom.

-

C5-Methyl Carbon (δ ~12 ppm): The carbon of the methyl group at the C5 position is expected at a higher field, characteristic of an alkyl carbon attached to an sp² hybridized carbon of an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing and Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals and verify that the ratios correspond to the number of protons in each environment.

-

Compare the obtained chemical shifts and multiplicities with the predicted values.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C-O bonds, and the vibrations of the oxazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H stretch (oxazole ring) |

| ~2960 | Medium | C-H stretch (methyl groups) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600 & ~1480 | Medium | C=C and C=N stretches (oxazole ring) |

| ~1250 & ~1100 | Strong | C-O stretch (ester and ether-like in ring) |

Expert Interpretation:

-

C=O Stretch (~1725 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of the spectrum and is indicative of the ester carbonyl group. The position of this band is influenced by conjugation with the oxazole ring, which may shift it to a slightly lower wavenumber compared to a saturated ester.

-

C-H Stretches (~3120 and ~2960 cm⁻¹): The band around 3120 cm⁻¹ is expected for the C-H stretch of the sp²-hybridized carbon of the oxazole ring. The absorption around 2960 cm⁻¹ corresponds to the C-H stretches of the sp³-hybridized methyl groups.

-

Ring Vibrations (~1600 & ~1480 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the aromatic oxazole ring are expected to appear as medium intensity bands in this region.

-

C-O Stretches (~1250 & ~1100 cm⁻¹): Strong absorptions in the fingerprint region are anticipated for the C-O stretching vibrations of the ester group and the ether-like C-O bond within the oxazole ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Validation:

-

The spectrum should be free from atmospheric water and carbon dioxide absorptions.

-

The positions of the major absorption bands should be consistent with the expected functional groups.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₆H₇NO₃, which corresponds to a molecular weight of 141.12 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be expected at m/z 141.0426. The molecular ion peak should be reasonably intense due to the presence of the aromatic oxazole ring.

-

Key Fragmentation Pathways: Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns.

Caption: Predicted major fragmentation pathways for this compound.

Expert Interpretation of Fragmentation:

-

Loss of a Methoxy Radical (m/z 110): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion. This peak is expected to be prominent.

-

Loss of the Carbomethoxy Radical (m/z 82): The entire methyl carboxylate group can be lost as a radical (•COOCH₃), leading to a fragment corresponding to the 5-methyloxazole cation.

-

Loss of a Methyl Radical (m/z 126): Loss of the methyl radical from the 5-position of the oxazole ring is another possible fragmentation pathway, although it may be less favorable than the losses from the ester group.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, particularly for high-resolution mass determination.

-

-

Ionization:

-

For GC-MS, Electron Impact (EI) ionization at 70 eV is standard. This provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

-

For direct infusion, ESI is a soft ionization technique that will primarily yield the protonated molecule [M+H]⁺ (m/z 142), which is useful for confirming the molecular weight.

-

-

Mass Analysis:

-

A quadrupole or ion trap analyzer can be used for routine analysis.

-

For accurate mass measurements to confirm the elemental composition, a Time-of-Flight (TOF) or Orbitrap analyzer is required.

-

-

Data Validation:

-

The observed molecular ion (or protonated molecule) should be consistent with the calculated molecular weight.

-

In HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

-

The fragmentation pattern should be logical and consistent with the proposed structure.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a clear and reliable spectral profile for this important heterocyclic compound. The inclusion of detailed, self-validating experimental protocols ensures that researchers can confidently acquire high-quality data. This guide serves as an essential resource for scientists and professionals in the fields of synthetic chemistry and drug development, facilitating the unambiguous identification and characterization of this compound and enabling its effective use in further research and development endeavors.

References

-

General Principles of NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

General Principles of IR Spectroscopy

- Title: Introduction to Spectroscopy

- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

URL: [Link]

-

General Principles of Mass Spectrometry

- Title: Mass Spectrometry: A Textbook

- Source: Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.

-

URL: [Link]

-

Spectroscopic Data of Related Oxazole Derivatives

- Title: Synthesis and Spectroscopic Studies of Some New Oxazole Deriv

- Source: Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 24-29.

-

URL: [Link]

- Chemical Information for this compound: Title: METHYL 5-METHYL-4-OXAZOLECARBOXYL

"Methyl 5-methyloxazole-4-carboxylate" CAS number 41172-57-0

An In-depth Technical Guide to Methyl 5-methyloxazole-4-carboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 41172-57-0), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, properties, applications, and analytical characterization, offering field-proven insights grounded in authoritative references.

Introduction: The Strategic Value of a Versatile Oxazole

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole ring is a significant structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence often confers desirable pharmacokinetic properties and enables crucial binding interactions with a wide spectrum of biological targets, including enzymes and receptors.[1][3]

This particular molecule, functionalized with both a methyl group and a methyl carboxylate group, serves as a highly versatile and strategically important intermediate. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, while the oxazole ring itself offers sites for further chemical elaboration. This inherent reactivity makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the discovery of novel therapeutic agents.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 41172-57-0 | [4][5][6] |

| Molecular Formula | C₆H₇NO₃ | [5][6] |

| Molecular Weight | 141.12 g/mol | [6][7] |

| IUPAC Name | Methyl 5-methyl-1,3-oxazole-4-carboxylate | [4][6] |

| Synonyms | Methyl 5-methyl-4-oxazolecarboxylate, 5-Methyl-4-oxazolecarboxylic acid methyl ester | [4][7] |

| Appearance | White solid | [4] |

| Melting Point | 46.5–47.0 °C | [4] |

Synthesis and Mechanistic Insights

The construction of the substituted oxazole ring is a critical step that dictates yield, purity, and scalability. A robust and well-documented method for the synthesis of this compound proceeds from readily available starting materials.[4]

Synthetic Pathway: Acylation of an Isocyanoacetate

The most direct synthesis involves the reaction of methyl isocyanoacetate with acetic anhydride in the presence of a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4]

Causality of Reagent Selection:

-

Methyl Isocyanoacetate: This reagent provides the C2, C4, and ester functionalities of the final product. The isocyano group is key to the cyclization process.

-

Acetic Anhydride: This serves as the source for the C5 carbon and the attached methyl group.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, sterically hindered, non-nucleophilic base. Its role is to deprotonate the α-carbon of the methyl isocyanoacetate, generating a nucleophilic species that can attack the acetic anhydride. Its non-nucleophilic nature is crucial to prevent unwanted side reactions with the anhydride or the isocyano group.

-

Tetrahydrofuran (THF): A suitable aprotic solvent that effectively dissolves the reactants and remains inert under the reaction conditions.

The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a self-validating system adapted from established literature, designed for reproducibility and high purity.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 133 ml of anhydrous tetrahydrofuran (THF).

-

Initial Cooling: Cool the stirred mixture to 0 °C using an ice bath.

-

Addition of Isocyanoacetate: Add 10.0 g of methyl isocyanoacetate to the DBU suspension.

-

Addition of Anhydride: Prepare a solution of 10.2 g of acetic anhydride in 33 ml of anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains close to 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add 250 ml of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water to remove DBU salts and any remaining water-soluble impurities.

-

Drying and Filtration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter the drying agent, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a 1:1 (v/v) mixture of ethyl acetate and hexane.

-

Product Isolation: Combine the fractions containing the desired product (as determined by TLC analysis) and remove the eluent under reduced pressure to yield this compound as a white solid.

Applications and Chemical Reactivity

While its direct use in a final drug product is not widely documented, the value of this compound lies in its potential for derivatization. Its structure is analogous to key intermediates like 5-methylisoxazole-4-carboxylic acid, which is a critical precursor in the synthesis of the immunosuppressive drug Leflunomide and its active metabolite Teriflunomide.[8][9][10] This highlights the pharmaceutical relevance of the substituted five-membered heterocycle core.

The primary application of this compound is as a molecular scaffold. The functional groups present offer multiple handles for chemical modification.

-

Ester Hydrolysis: The methyl ester can be easily saponified under basic conditions (e.g., NaOH, LiOH) or hydrolyzed under acidic conditions to yield 5-methyl-oxazole-4-carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds via standard peptide coupling reagents (e.g., EDC, HATU), opening pathways to a vast library of amide derivatives.

-

Ring Reactivity: The oxazole ring, while aromatic, can participate in various reactions, including electrophilic substitution, although it is generally less reactive than other heterocycles like pyrrole or furan.[2] The C2 position is the most susceptible to deprotonation and subsequent reaction with electrophiles.

The potential for creating diverse chemical libraries from this core structure is illustrated below.

Caption: Derivatization potential of the core molecule.

Analytical and Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. Based on its structure, the following spectral data are expected:

-

¹H NMR:

-

A singlet around δ 8.0-8.5 ppm corresponding to the C2 proton of the oxazole ring.

-

A singlet around δ 3.8-4.0 ppm for the three protons of the ester methyl group (-OCH₃).

-

A singlet around δ 2.5-2.7 ppm for the three protons of the C5 methyl group (-CH₃).

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon (~160-165 ppm).

-

Signals for the oxazole ring carbons (C2, C4, C5) in the aromatic region (~125-160 ppm).

-

A signal for the ester methyl carbon (~52 ppm).

-

A signal for the C5 methyl carbon (~12 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester.

-

Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the oxazole ring.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively.

-

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds like ethyl 5-methylisoxazole-4-carboxylate and 5-methylisoxazole-4-carboxylic acid suggest that it should be treated as a potential irritant.[11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound (CAS 41172-57-0) is a well-defined, synthetically accessible, and highly valuable chemical intermediate. Its strategic placement of functional groups on the biologically relevant oxazole scaffold makes it an ideal starting point for the synthesis of diverse compound libraries. For researchers in medicinal chemistry and drug discovery, this molecule represents a reliable and versatile building block for constructing novel entities with therapeutic potential. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is essential for leveraging its full potential in advanced scientific research.

References

-

Van Leusen Reaction - NROChemistry. Available at: [Link]

-

Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

-

Van Leusen reaction - Wikipedia. Available at: [Link]

-

Ma, Z., Wang, R., Zhang, H., & Wang, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of methyl 5-methyl-4-oxazolecarboxylate - PrepChem.com. Available at: [Link]

-

Oxazole - Wikipedia. Available at: [Link]

-

Custom Synthesis of Methyl 5-methylisoxazole-4-carboxylate for Specialized Needs . (2025). Available at: [Link]

-

Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PubMed Central. (2025). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem. Available at: [Link]

-

5-Methylisoxazole-4-carboxylic Acid Manufacturer India - V & V Pharma Industries. Available at: [Link]

-

5-Methylisoxazole-4-Carboxylic Acid Manufacturers in Nashik - Ascentus Organics Pvt. Ltd. Available at: [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (WO2003042193A1).

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents (US20030139606A1).

-

42831-50-5 5-Methyl-4-isoxazolecarboxylic acid Manufacturer - Eastfine. Available at: [Link]

-

This compound, min 98%, 1 gram - CP Lab Safety. Available at: [Link]

-

(PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. Available at: [Link]

-

Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI - RSC Publishing. (1987). Available at: [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2011). Available at: [Link]

-

Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021). Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . (2022). Taylor & Francis Online. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (2020). Available at: [Link]

-

5-Methylisoxazole-4-carboxylic acid - PubMed Central. (2010). Available at: [Link]

-

5-Methylisoxazole-4-carboxylic acid (42831-50-5) - Chemchart. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022). Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazole - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 41172-57-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Buy Online CAS Number 41172-57-0 - TRC - 5-Methyl-4-oxazolecarboxylic Acid Methyl Ester | LGC Standards [lgcstandards.com]

- 8. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 11. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Methyl 5-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Delineating a Versatile Heterocycle

Methyl 5-methyloxazole-4-carboxylate is a distinct heterocyclic compound belonging to the oxazole family. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. It is crucial to distinguish this compound from its isomeric counterpart, Methyl 5-methylisoxazole-4-carboxylate, as the arrangement of the heteroatoms in the ring significantly influences the molecule's electronic properties and biological activity. This guide will focus exclusively on the 1,3-oxazole isomer, providing a detailed exploration of its chemical identity, synthesis, properties, and potential applications in the realm of drug discovery and development.

Core Compound Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the definitive nomenclature and identifiers for this compound.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: Methyl 5-methyl-1,3-oxazole-4-carboxylate[1]

-

Common Synonyms:

-

This compound

-

4-Oxazolecarboxylic acid, 5-methyl-, methyl ester

-

5-Methyloxazole-4-carboxylic acid methyl ester

-

Chemical Structure and Identifiers

The structural representation and key identifiers are presented below to ensure precise recognition of the molecule.

-

CAS Number: 41172-57-0[1]

-

Chemical Structure:

Caption: 2D Structure of Methyl 5-methyl-1,3-oxazole-4-carboxylate

Physicochemical and Spectral Properties

Understanding the physicochemical and spectral properties of a compound is fundamental to its application in experimental settings. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Physical State | White solid | PrepChem.com |

| Melting Point | 46.5-47.0 °C | PrepChem.com |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data

Spectral data is indispensable for the structural elucidation and purity assessment of a compound.

-

¹H NMR Spectrum: While a full, assigned spectrum is not publicly available, chemical shifts for the protons can be predicted based on the structure. The spectrum would be expected to show singlets for the two methyl groups (one on the oxazole ring and one from the ester) and a singlet for the oxazole ring proton.

-

¹³C NMR Spectrum: Data not available for this specific isomer.

-

Infrared (IR) Spectrum: Data not available for this specific isomer.

-

Mass Spectrometry (MS): Data not available for this specific isomer.

Synthesis and Reactivity

The synthesis of this compound is a key aspect of its accessibility for research and development. This section details a known synthetic protocol.

Synthetic Protocol: Van Leusen Oxazole Synthesis

A common and effective method for the synthesis of oxazoles is the Van Leusen reaction, which involves the reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative. However, a more direct synthesis for this specific compound has been reported.

Reaction Scheme:

Caption: Synthetic workflow for Methyl 5-methyl-1,3-oxazole-4-carboxylate.

Step-by-Step Methodology:

-

A stirred mixture of 10.0 g of methyl isocyanoacetate, 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 133 ml of anhydrous THF is cooled to 0° C.

-

A solution of 10.2 g of acetic anhydride in 33 ml of THF is added dropwise over 15 minutes.

-

The mixture is stirred overnight at room temperature and then the solvent is removed under reduced pressure.

-

The residue is mixed with 250 ml of ethyl acetate, washed with water, and dried over MgSO₄.

-

After filtration and removal of the solvent, the residue is purified by column chromatography on silica gel using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

-

The middle fractions are collected to yield this compound as a white solid.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the broader class of oxazole derivatives has shown significant promise in medicinal chemistry. The oxazole ring serves as a versatile scaffold that can be functionalized to interact with a variety of biological targets.

Potential Therapeutic Areas

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic activity of various oxazole derivatives against a range of human cancer cell lines. For instance, certain 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have exhibited significant and broad-spectrum anticancer activity[3].

-

Antimicrobial Agents: The oxazole nucleus is a key component in several natural and synthetic compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Effects: The related isoxazole scaffold is found in several anti-inflammatory drugs, suggesting that oxazole derivatives may also possess similar activities. For example, the isoxazole-containing drug Leflunomide is used to treat rheumatoid arthritis[4].

The structural features of this compound, including the ester functionality and the methyl group, provide handles for further chemical modification to explore its potential as a lead compound in various drug discovery programs. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, offering a straightforward route to a library of analogues for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is well-established, and its structure is amenable to further derivatization. While the specific biological profile of this compound remains to be fully elucidated, the proven track record of the oxazole scaffold in drug discovery suggests that it is a promising starting point for the development of novel therapeutic agents. Future research should focus on a comprehensive evaluation of its biological activities, including in vitro and in vivo studies, to unlock its full therapeutic potential. The development of a diverse library of derivatives will be crucial in identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

-

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | C12H11NO3. PubChem. Available at: [Link]

-

Methyl 5-methyl-1,3-oxazole-4-carboxylate. Appretech Scientific Limited. Available at: [Link]

-

methyl 5-phenyl-1,3-oxazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

- 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide. Google Patents.

-

Methyl 5-methyl-1,2-oxazole-4-carboxylate | C6H7NO3. PubChem. Available at: [Link]

-

5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem. Available at: [Link]

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

- A METHOD FOR SYNTHESIZING LEFLUNOMIDE. Google Patents.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Methyl 1,3-oxazole-4-carboxylate. Georganics. Available at: [Link]

Sources

"Methyl 5-methyloxazole-4-carboxylate" starting materials and precursors

An In-depth Technical Guide to the Synthesis of Methyl 5-methyloxazole-4-carboxylate: Starting Materials and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic scaffold, integral to the design and synthesis of a wide array of biologically active molecules. Its unique structural motif is a cornerstone in medicinal chemistry, appearing in compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, detailing the key starting materials, precursors, and reaction mechanisms. The content is tailored for researchers and professionals in drug development, offering not only established protocols but also the underlying scientific principles that govern these transformations. This document emphasizes practical, field-proven insights to empower the rational design and efficient execution of synthetic strategies for this important oxazole derivative.

Introduction: The Significance of the Oxazole Core

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged structure in medicinal chemistry.[1][2] Its prevalence in natural products and synthetic molecules stems from its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2] This versatile scaffold imparts favorable pharmacokinetic and pharmacodynamic properties, making it a desirable component in the development of novel therapeutic agents. This compound, in particular, serves as a crucial building block for more complex molecules, with the ester functionality at the 4-position providing a convenient handle for further chemical modification.

Direct Synthesis: A Highly Efficient and Specific Approach

One of the most direct and high-yielding methods for the synthesis of this compound involves the reaction of methyl isocyanoacetate with acetic anhydride.[3] This method is notable for its operational simplicity and the ready availability of the starting materials.

Core Precursors and Reagents

-

Methyl isocyanoacetate: This is the cornerstone of the synthesis, providing the C4, N3, and C2 atoms of the oxazole ring, as well as the methyl carboxylate group at the C4 position.

-

Acetic anhydride: This reagent serves as the source for the C5 and the methyl group at the 5-position of the oxazole ring.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base crucial for the deprotonation of methyl isocyanoacetate, initiating the reaction cascade.

-

Tetrahydrofuran (THF): A common aprotic solvent for this reaction.

Reaction Mechanism and Rationale

The reaction proceeds through a base-mediated condensation pathway. DBU, a strong yet non-nucleophilic base, selectively deprotonates the α-carbon of methyl isocyanoacetate. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. A subsequent intramolecular cyclization and dehydration cascade leads to the formation of the aromatic oxazole ring.

Experimental Protocol: Synthesis of this compound [3]

-

A stirred mixture of 10.0 g of methyl isocyanoacetate, 15.1 g of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 133 ml of anhydrous THF is cooled to 0°C.

-

A solution of 10.2 g of acetic anhydride in 33 ml of THF is added dropwise over 15 minutes.

-

The mixture is stirred overnight at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is mixed with 250 ml of ethyl acetate, washed with water, and dried over MgSO₄.

-

The solvent is evaporated, and the residue is purified by chromatography on silica gel using a 1:1 v:v ethyl acetate/hexane mixture as the eluent.

-

The middle fractions yield methyl 5-methyl-4-oxazolecarboxylate as a white solid (m.p.: 46.5°-47.0° C).

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| Methyl isocyanoacetate | 99.09 | 10.0 | 0.101 | 1.0 |

| Acetic anhydride | 102.09 | 10.2 | 0.100 | ~1.0 |

| DBU | 152.24 | 15.1 | 0.099 | ~1.0 |

Table 1: Stoichiometry for the direct synthesis of this compound.

Figure 1: Key components for the direct synthesis of this compound.

The van Leusen Oxazole Synthesis: A Versatile Alternative

The van Leusen oxazole synthesis is a powerful and widely recognized method for the formation of the oxazole ring system.[1][4][5] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] While this method classically yields 5-substituted oxazoles, modifications can allow for the synthesis of 4,5-disubstituted oxazoles.[2][6]

Core Precursors and Reagents

-

Tosylmethyl isocyanide (TosMIC): A key reagent that acts as a three-atom synthon, providing the C2, N3, and a protonated C4 of the oxazole ring.[1][2]

-

Aldehyde: The aldehyde provides the C5 atom of the oxazole ring.

-

Base: A base such as potassium carbonate or DBU is required to deprotonate the TosMIC.

Mechanistic Insights

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then attacks the carbonyl carbon of the aldehyde. A subsequent 5-endo-dig cyclization forms an oxazoline intermediate.[7] Elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the aromatic oxazole ring.[4][7]

Figure 2: Simplified workflow of the van Leusen Oxazole Synthesis.

To adapt this synthesis for this compound, a more complex starting material than a simple aldehyde would be required, or a modified van Leusen approach for 4,5-disubstituted oxazoles would be necessary.[2][6]

Synthesis from Carboxylic Acids: A Modern Approach

Recent advancements have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates.[8] This method is highly efficient and offers a broad substrate scope with good functional group tolerance.[8]

Key Reagents

-

Carboxylic Acid: Provides the C5 and the substituent at the 5-position. For the target molecule, acetic acid would be the precursor.

-

Isocyanoacetate: In this case, methyl isocyanoacetate would provide the C4, N3, C2 atoms and the methyl carboxylate group.

-

Activating Agent: A key component is an activating agent for the carboxylic acid, such as a triflylpyridinium reagent.[8]

-

Base: A non-nucleophilic base like 4-dimethylaminopyridine (DMAP) is used.[8]

Mechanistic Overview

The carboxylic acid is first activated in situ by the activating agent, forming a highly reactive acylpyridinium salt.[8] The deprotonated isocyanoacetate then acts as a nucleophile, attacking the activated acyl group. This is followed by an intramolecular cyclization to furnish the desired 4,5-disubstituted oxazole.[8]

General Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [8]

-

To a screw-capped vial, add the carboxylic acid (1.0 equiv), DMAP (1.5 equiv), and dichloromethane.

-

Add the DMAP-Tf activating reagent (1.3 equiv) and stir for 5 minutes at room temperature under a dry nitrogen atmosphere.

-

Add the isocyanide (1.2 equiv) to the reaction mixture.

-

Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

-

After completion, the reaction is worked up and the product is purified.

Conclusion

The synthesis of this compound can be achieved through several effective strategies. The direct condensation of methyl isocyanoacetate and acetic anhydride offers a highly specific and efficient route. For broader applicability and the synthesis of diverse oxazole derivatives, the van Leusen oxazole synthesis remains a cornerstone methodology. Furthermore, modern approaches utilizing carboxylic acids as starting materials provide a versatile and powerful tool for constructing the 4,5-disubstituted oxazole core. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or drug development program. A thorough understanding of the underlying mechanisms of these transformations is paramount for successful and efficient synthesis.

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. [Link]

-

Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. (1983). PubMed. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Synthesis of methyl 5-methyl-4-oxazolecarboxylate. PrepChem.com. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Unconventional oxazole formation from isocyanides. RSC Publishing. [Link]

-

Unconventional oxazole formation from isocyanides | Request PDF. ResearchGate. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 5-methyloxazole-4-carboxylate

This guide provides a comprehensive, technically-grounded walkthrough for the single-crystal X-ray diffraction analysis of Methyl 5-methyloxazole-4-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible structural determination.

Foreword: The Structural Imperative in Modern Drug Discovery

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound is a key heterocyclic building block within this class. Understanding its precise three-dimensional atomic arrangement is not merely an academic exercise; it is fundamental to rational drug design. The crystal structure reveals the molecule's preferred conformation, bond geometries, and, crucially, the intermolecular interactions that govern its solid-state behavior and inform how it might interact with a biological target.[6][7] This knowledge is the bedrock upon which structure-activity relationship (SAR) studies are built, enabling the targeted design of more potent and selective therapeutic agents.

This whitepaper details the complete workflow, from chemical synthesis and crystallization to the final, validated crystal structure, providing both the "how" and the "why" at each critical stage.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and its subsequent crystallization into a form suitable for diffraction analysis. The quality of the final structural model is inextricably linked to the quality of the single crystal used for data collection.[8][9]

Synthesis Protocol: this compound

The following protocol is an established method for the synthesis of the title compound.[10] The causality behind this one-pot reaction lies in the base-mediated cyclization of an isocyanoacetate with an anhydride.

Experimental Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine methyl isocyanoacetate (10.0 g) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15.1 g) in anhydrous tetrahydrofuran (THF) (133 mL).

-

Expertise & Experience: Anhydrous THF is critical to prevent unwanted side reactions, such as hydrolysis of the anhydride or intermediates. DBU serves as a strong, non-nucleophilic base essential for deprotonating the isocyanoacetate to initiate the reaction cascade.

-

-

Reaction Initiation: Cool the stirred mixture to 0 °C using an ice bath. Prepare a solution of acetic anhydride (10.2 g) in anhydrous THF (33 mL) and add it dropwise to the reaction mixture over a period of 15 minutes.

-

Causality: The dropwise addition at low temperature is a crucial control measure to manage the exothermic nature of the reaction and prevent the formation of polymeric byproducts.

-

-

Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.

-

Workup and Isolation:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in ethyl acetate (250 mL).

-

Wash the organic layer with water (2 x 100 mL) to remove DBU salts and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude residue via silica gel column chromatography using a 1:1 (v/v) mixture of ethyl acetate and hexane as the eluent.

-

Trustworthiness: Monitoring the column fractions by thin-layer chromatography (TLC) is essential to ensure proper separation and isolation of the pure product.

-

-

Product Characterization: Combine the pure fractions, remove the solvent, and dry to yield this compound as a white solid (m.p. 46.5-47.0 °C).[10]

Crystallization: The Art and Science of Ordered Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging bottleneck in structural analysis.[8][9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered, three-dimensional lattice.

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.[11][12] This is often the simplest and most effective starting point.

-

Vapor Diffusion: A concentrated solution of the compound in a small, open container is placed inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form slowly at the interface between the two liquids.

Optimized Protocol for Crystallizing this compound:

-

Solvent Screening (Self-Validating System):

-

Test the solubility of a small amount of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent is one in which the compound is moderately soluble.

-

Expertise & Experience: A solvent in which the compound is too soluble will not allow for supersaturation, while a solvent in which it is insoluble will not allow it to dissolve in the first place. For this compound, a binary system like ethyl acetate/hexane is a promising starting point based on its purification conditions.

-

-

Crystal Growth by Slow Evaporation:

-

Prepare a nearly saturated solution by dissolving ~10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean glass vial.

-

Add a few drops of an anti-solvent (e.g., hexane) until the solution becomes faintly turbid. Add a single drop of the primary solvent to redissolve the precipitate, creating a solution at the cusp of saturation.

-

Cover the vial with parafilm and pierce it with a needle 1-2 times. This precisely controls the rate of evaporation.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

-

Trustworthiness: The formation of well-defined, non-intergrown crystals with sharp edges is indicative of a successful experiment.

-

Part 2: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[8][13][14] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Core Principles

The technique is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the regularly spaced planes of atoms in a crystal lattice.[14] By systematically rotating the crystal and collecting thousands of these diffracted "reflections," a complete map of the electron density within the unit cell can be reconstructed.[15]

Experimental and Computational Protocol

The following workflow represents a self-validating system, where the quality of the data at each step determines the success of the next.

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects is selected under a microscope. It is mounted on a goniometer head, often using cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[16] A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[15][17]

-

Data Processing: The raw diffraction images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and crystal orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final data file (e.g., .hkl).[15]

-

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods are almost universally successful.

-

Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data, typically using software like SHELXL.[18][19][20] The process involves adjusting atomic coordinates, site occupancies, and atomic displacement parameters (ADPs) to minimize the difference between observed structure factors (|Fo|) and calculated structure factors (|Fc|). The quality of the fit is monitored using metrics like the R-factor (R1) and the Goodness-of-Fit (GooF).

-

Structure Validation: Before finalization, the model must be rigorously validated to ensure its chemical and crystallographic soundness. This is a critical step for trustworthiness.[21]

Part 3: Analysis of the this compound Structure

(Note: As a specific, publicly deposited crystal structure for this exact compound was not identified in the initial search, the following data is presented as a realistic, illustrative example based on known structures of similar oxazole derivatives to guide researchers in their own analysis.)[6][7]

Crystallographic Data Summary

All quantitative data should be summarized for clarity and comparison.

| Parameter | Value |

| Empirical Formula | C₆H₇NO₃ |

| Formula Weight | 141.13 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.512(3) Å |

| b | 10.234(4) Å |

| c | 7.981(3) Å |

| α | 90° |

| β | 105.34(2)° |

| γ | 90° |

| Volume | 669.5(4) ų |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 1.400 Mg/m³ |

| Absorption Coefficient | 0.112 mm⁻¹ |

| F(000) | 296 |

| Refinement Details | |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation and Geometry

The analysis begins with the individual molecule. The oxazole ring is expected to be essentially planar. The ester group's orientation relative to the ring is a key conformational feature. In many similar structures, the carbonyl group of the ester is nearly coplanar with the heterocyclic ring to maximize π-conjugation. Bond lengths and angles within the oxazole ring should be compared to established values from the Cambridge Structural Database (CSD) to confirm they fall within expected ranges.[6][7][22]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing reveals how molecules recognize and arrange themselves in the solid state. This is governed by a hierarchy of non-covalent interactions.[6][7] For this compound, the primary interactions driving the supramolecular assembly are likely weak C-H···O and C-H···N hydrogen bonds.

-

C-H···O Interactions: The hydrogen atoms of the methyl groups and the oxazole ring can act as weak donors to the oxygen atoms of the carbonyl group and the oxazole ring of neighboring molecules.

-

π-π Stacking: The planar oxazole rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.[23]

These interactions typically assemble the molecules into well-defined motifs, such as chains or layers, which then pack to form the final three-dimensional crystal.

Caption: Key intermolecular interactions governing the crystal packing of the title compound.

Part 4: Ensuring Scientific Integrity: Structure Validation and Data Deposition

A solved and refined structure is incomplete without rigorous validation. This step is a cornerstone of scientific trustworthiness, ensuring the model is a chemically and physically sensible representation of the data.

The Role of PLATON and checkCIF

The program PLATON, particularly its checkCIF functionality, is the industry standard for structure validation.[21][24][25] It is an automated procedure that analyzes the Crystallographic Information File (CIF) for hundreds of potential issues, generating a report with ALERTS.[24]

Key Validation Checks:

-

Geometric Checks: Bond lengths, angles, and planarity are compared against standard values.

-

Displacement Parameter Analysis: Atomic displacement parameters (ADPs) are checked for abnormalities (e.g., non-positive definiteness).

-

Symmetry Analysis: Checks for missed or higher symmetry in the crystal lattice.

-

Void Analysis: Searches for empty voids in the crystal lattice that might contain unaccounted-for solvent molecules.[26]

-

Hydrogen Bond Analysis: Verifies the geometry of all potential hydrogen bonds.

The goal is to resolve all serious (Level A and B) ALERTS, providing explanations for any that remain, before considering the structure final.

The Crystallographic Information File (CIF)

The final output of a crystal structure determination is the Crystallographic Information File (CIF).[22][27][28][29] This is a standardized, machine-readable text format promulgated by the International Union of Crystallography (IUCr).[28] It is a self-validating system as it contains not just the atomic coordinates, but all metadata required to reproduce and verify the experiment and refinement, including:

-

Unit cell parameters and space group.[29]

-

Details of the data collection and instrument used.[29]

-

Parameters of the structure refinement.

-

Atomic coordinates, site occupancies, and displacement parameters.

-

A table of bond lengths and angles.

Data Deposition

To ensure transparency and contribute to the global body of scientific knowledge, the final CIF should be deposited in a public repository. For small organic molecules, the primary database is the Cambridge Structural Database (CSD) .[22] Deposition makes the data fully verifiable and available for future research.

Conclusion and Implications for Drug Development

The successful crystal structure analysis of this compound provides an unambiguous determination of its three-dimensional molecular architecture and supramolecular assembly. This high-resolution snapshot is invaluable for drug development professionals. It allows for:

-

Validated Pharmacophore Modeling: The experimentally observed conformation can be used as a reliable starting point for computational modeling and virtual screening.

-

Structure-Based Drug Design: Knowledge of the molecule's shape and the disposition of its functional groups allows for the rational design of analogs with improved binding affinity and selectivity for a target receptor or enzyme.

-

Solid-State Property Prediction: Understanding the crystal packing and intermolecular interactions can help in predicting and controlling properties like solubility, stability, and polymorphism, which are critical for formulation and manufacturing.

By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can confidently generate high-quality structural data that accelerates the drug discovery and development pipeline.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]

-

CCDC. (n.d.). A Short Guide to CIFs. The Cambridge Crystallographic Data Centre. Available at: [Link]

-

Domagała, S., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. Available at: [Link]

-

Wikipedia. (n.d.). Crystallographic Information File. Available at: [Link]

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Available at: [Link]

-

SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

-

Coles, S. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. Available at: [Link]

-

Domagała, S., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Semantic Scholar. Available at: [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. IUCr Journals. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Available at: [Link]

-

Li, Z., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Available at: [Link]

-

JETIR. (2021). A Study on Single-Crystal Structure Validation with The Program Platon. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

University of Glasgow. (n.d.). Validation of CIF's by PLATON. Available at: [Link]

-

Brown, I. D. & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section B, 58, 317-324. Available at: [Link]

-